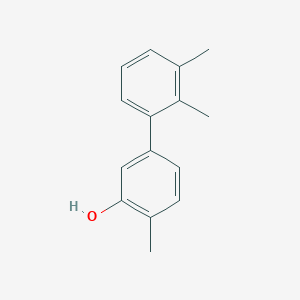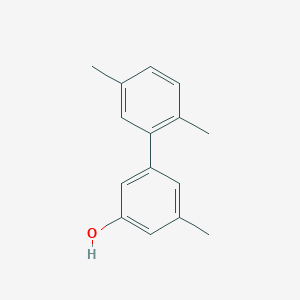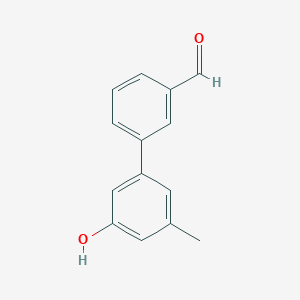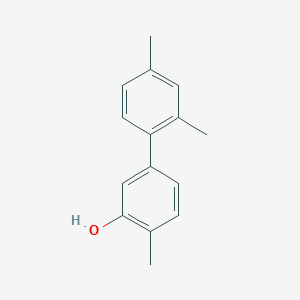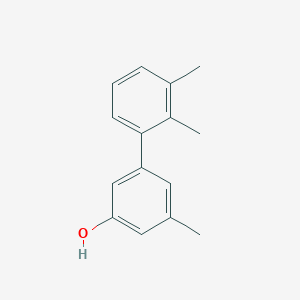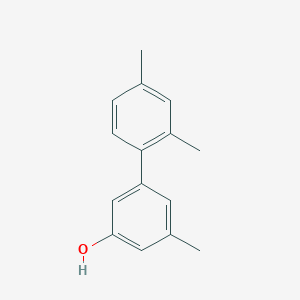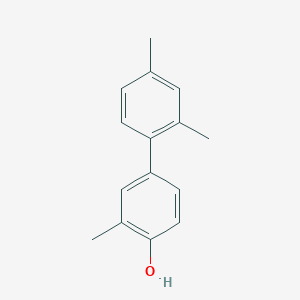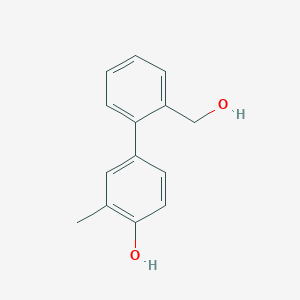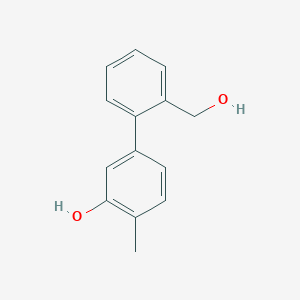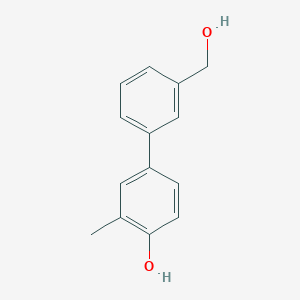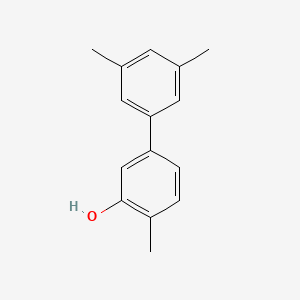
5-(3,5-Dimethylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethylphenyl)-2-methylphenol (also known as 5-DMP-2-MP) is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 118-120°C and a boiling point of 270-280°C. 5-DMP-2-MP has a low solubility in water and is soluble in organic solvents such as ethanol and methanol. Its chemical formula is C9H10O and its molecular weight is 138.17 g/mol.
Wissenschaftliche Forschungsanwendungen
5-DMP-2-MP has been used in a variety of scientific research applications, including as a model compound for studying the effects of phenolic compounds on the environment, as a model compound for studying the effects of antioxidants on cellular processes, and as a model compound for studying the effects of phenolic compounds on the metabolism of bacteria. It has also been used as a reagent in the synthesis of other compounds, such as 2-methyl-5-(3,5-dimethylphenyl)-1,3-diphenyl-2-propanone.
Wirkmechanismus
The mechanism of action of 5-DMP-2-MP is not fully understood. It is believed that the compound interacts with the cell membrane and affects the permeability of the membrane, leading to changes in the cell's physiology. It is also believed that the compound may interact with certain enzymes and proteins, leading to changes in their activity.
Biochemical and Physiological Effects
Studies have shown that 5-DMP-2-MP has both antioxidant and anti-inflammatory properties. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 5-DMP-2-MP has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-DMP-2-MP in lab experiments is its low cost and availability. Additionally, the compound is easy to synthesize and store, making it an ideal choice for research applications. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 5-DMP-2-MP could focus on further elucidating its mechanism of action, as well as its potential applications in medical and environmental research. Additionally, further research could be conducted on the compound's ability to inhibit the activity of certain enzymes, as well as its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could be conducted on the compound's potential applications in drug design and synthesis.
Synthesemethoden
5-DMP-2-MP can be synthesized in a two-step process. In the first step, 3,5-dimethylphenol is reacted with an excess of methyl iodide in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with sodium hydroxide and sodium borohydride. The reaction is carried out in aqueous solution at a temperature of 0-5°C.
Eigenschaften
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-6-11(2)8-14(7-10)13-5-4-12(3)15(16)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXAOJBXHMWZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683719 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-77-3 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

